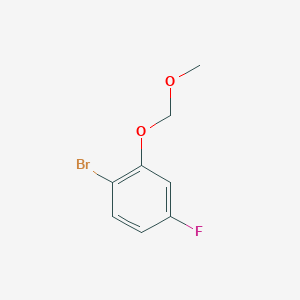

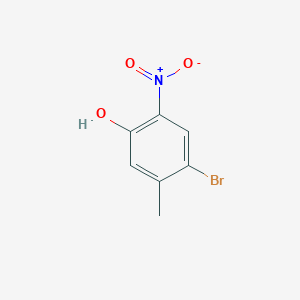

5-Bromo-2-methoxy-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-2-methoxy-3-methylbenzamide” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

Molecular Structure Analysis

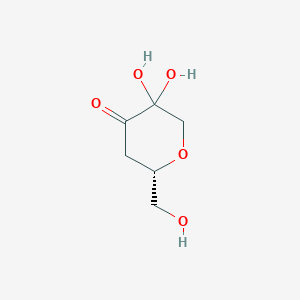

The molecular structure of “5-Bromo-2-methoxy-3-methylbenzamide” consists of a benzamide core with bromo, methoxy, and methyl substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methoxy-3-methylbenzamide” include a molecular weight of 244.08500, a density of 1.482g/cm3, and a boiling point of 278.9ºC at 760 mmHg .

科学的研究の応用

Photodynamic Therapy

5-Bromo-2-methoxy-3-methylbenzamide is a component of zinc phthalocyanine, which exhibits excellent properties for photodynamic therapy (PDT) applications. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a promising candidate for treating cancer through Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

This compound has been identified in bromophenols isolated from the marine red alga Rhodomela confervoides. These bromophenols, including variants of 5-Bromo-2-methoxy-3-methylbenzamide, exhibit potent scavenging activity against radicals. They show promise as natural antioxidants with potential applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Chemical Synthesis

The compound is utilized in the efficient synthesis of various complex molecules. For instance, it plays a role in the synthesis of molecules that act as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in the development of drugs targeting these receptors (Hirokawa, Horikawa, & Kato, 2000).

Potential Neuroleptic Agents

5-Bromo-2-methoxy-3-methylbenzamide derivatives have been studied for their antidopaminergic properties. These compounds, including various substituted benzamides, are explored for their potential as neuroleptic agents, particularly in the context of dopamine D-2 receptors. This research is crucial for understanding and developing new treatments for psychiatric disorders (Högberg et al., 1990).

Antimicrobial Properties

Compounds derived from 5-Bromo-2-methoxy-3-methylbenzamide have shown antimicrobial properties. For example, bromophenol derivatives from Rhodomela confervoides, which contain variants of this compound, have demonstrated activity against various strains of bacteria. This opens up potential avenues for the development of new antimicrobial agents (Xu et al., 2003).

作用機序

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it might interact with its targets through similar mechanisms . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .

特性

IUPAC Name |

5-bromo-2-methoxy-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNZLTGSRAEQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207411 |

Source

|

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-3-methylbenzamide | |

CAS RN |

58708-49-9 |

Source

|

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)